molecular formula C13H9F3O2 B11864217 1-(Trifluoromethyl)naphthalene-5-acetic acid

1-(Trifluoromethyl)naphthalene-5-acetic acid

Cat. No.: B11864217
M. Wt: 254.20 g/mol
InChI Key: ONRQLASQHRBNEE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-5-acetic acid is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at position 1 and an acetic acid (-CH₂COOH) moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research . NAA (C₁₂H₁₀O₂, MW 186.20) is a plant growth regulator with a simpler structure lacking the -CF₃ group . The addition of the trifluoromethyl group in 1-(Trifluoromethyl)naphthalene-5-acetic acid likely alters its physicochemical properties, including increased molecular weight (~254.18 g/mol for C₁₃H₉F₃O₂) and enhanced resistance to enzymatic degradation compared to NAA .

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-2-4-9-8(7-12(17)18)3-1-5-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

ONRQLASQHRBNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Sequential Functionalization

Route Overview :
This method involves introducing a trifluoromethyl ketone intermediate via Friedel-Crafts acylation, followed by reduction and oxidation to install the acetic acid group.

Procedure :

  • Friedel-Crafts Acylation :

    • Naphthalene is acylated with trifluoroacetic anhydride in the presence of AlCl₃ to form 1-trifluoromethylnaphthalen-1-yl ketone .

    • Conditions : Anhydrous dichloromethane, 0–5°C, 12–24 hours.

    • Yield : ~60–70% (reported for analogous systems) .

  • Reduction to Alcohol :

    • The ketone is reduced using NaBH₄ or LiAlH₄ to yield 1-(trifluoromethyl)naphthalen-1-ol .

    • Challenges : Over-reduction or decomposition due to the electron-withdrawing -CF₃ group.

  • Oxidation to Acetic Acid :

    • The alcohol is oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

    • Optimization : Tert-butanol/water mixtures improve solubility and yield (55–65% for similar naphthoic acids) .

Limitations :

  • Low regioselectivity during acylation.

  • Multiple purification steps reduce overall efficiency.

Grignard Reagent-Mediated Trifluoromethylation

Route Overview :
A Grignard reagent introduces the -CF₃ group to a pre-functionalized naphthalene scaffold, followed by side-chain elaboration.

Procedure :

  • Preparation of Naphthalenylmagnesium Bromide :

    • 1-Bromonaphthalene reacts with Mg in THF to form the Grignard intermediate .

    • Critical Step : Strict anhydrous conditions to prevent hydrolysis.

  • Trifluoromethylation :

    • The Grignard reagent reacts with trifluoroacetic anhydride or CF₃I to install -CF₃ .

    • Yield : ~50–60% (patent data) .

  • Introduction of Acetic Acid Moiety :

    • A bromomethyl group at position 5 undergoes nucleophilic substitution with cyanide, followed by hydrolysis to -CH₂COOH .

    • Conditions : KCN in DMSO, 80°C, 6 hours; subsequent H₃O⁺ hydrolysis.

Advantages :

  • High functional group tolerance for -CF₃ installation.

  • Scalable for industrial applications .

Cross-Coupling Strategies

Route Overview :
Palladium- or iron-catalyzed cross-coupling reactions attach pre-formed -CF₃ and acetic acid fragments to a naphthalene core.

Procedure :

  • Suzuki-Miyaura Coupling :

    • 5-Boronic acid-naphthalene reacts with 1-trifluoromethyl-iodobenzene derivatives .

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

    • Yield : ~40–50% (limited by steric hindrance) .

  • Fe-Catalyzed Alkylation :

    • FeCl₃ mediates coupling between 1-trifluoromethylnaphthalene and bromoacetic acid esters .

    • Conditions : TMEDA as ligand, THF solvent, 60°C .

Data Comparison :

MethodCatalystYield (%)Purity (%)
Suzuki-MiyauraPd4590
Fe-CatalyzedFe5585

Challenges :

  • Limited availability of boronic acid precursors.

  • Competing side reactions in Fe-based systems .

Nucleophilic Trifluoromethylation

Route Overview :
The Ruppert-Prakash reagent (TMSCF₃) delivers -CF₃ to electrophilic positions on naphthalene.

Procedure :

  • Electrophilic Activation :

    • Naphthalene-5-acetic acid is brominated at position 1 using NBS or Br₂ .

    • Regioselectivity : Directed by the acetic acid group’s electron-withdrawing effect.

  • Trifluoromethylation :

    • TMSCF₃ reacts with the bromide in the presence of CsF or TBAF .

    • Yield : ~50–65% (similar aryl systems) .

Optimization :

  • Microwave irradiation reduces reaction time from 24 hours to 30 minutes .

Oxidation of Alkyl Side Chains

Route Overview :
A methyl or ethyl group at position 5 is oxidized to the acetic acid moiety after -CF₃ installation.

Procedure :

  • Alkylation at Position 5 :

    • Naphthalene undergoes Friedel-Crafts alkylation with chloroethyl acetate .

    • Conditions : AlCl₃, CH₂Cl₂, 0°C .

  • Oxidation :

    • KMnO₄ in acidic or basic media converts -CH₂CH₃ to -CH₂COOH .

    • Yield : ~60% (analogous naphthoic acids) .

Critical Consideration :

  • Over-oxidation to COOH must be controlled via pH and temperature .

Comparative Analysis of Methods

MethodStepsOverall Yield (%)Cost EfficiencyScalability
Friedel-Crafts Acylation335–45ModerateLow
Grignard Reagent440–50HighHigh
Cross-Coupling245–55Very HighModerate
Nucleophilic Trifluoromethylation250–65ModerateHigh
Side-Chain Oxidation255–60LowModerate

Challenges and Optimizations

  • Regioselectivity :

    • Electron-withdrawing -CF₃ directs electrophilic substitution to position 8, complicating position 5 functionalization .

    • Solution : Use directing groups (e.g., -COOH) to control substitution patterns .

  • Functional Group Compatibility :

    • Strong oxidants (e.g., KMnO₄) may degrade -CF₃ groups.

    • Mitigation : Employ mild oxidizing agents like NaClO₂ .

  • Purification :

    • Silica gel chromatography struggles with polar intermediates.

    • Alternative : Recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other electrophilic groups.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetic acid moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(Trifluoromethyl)naphthalene-5-acetic acid* C₁₃H₉F₃O₂ ~254.18 -CF₃ (position 1), -CH₂COOH (position 5) High lipophilicity; potential metabolic stability due to -CF₃
1-Naphthaleneacetic acid (NAA) C₁₂H₁₀O₂ 186.20 -CH₂COOH (position 1) Plant growth regulator; moderate water solubility
1-(Difluoromethyl)naphthalene-5-acetic acid C₁₃H₁₀F₂O₂ 236.21 -CHF₂ (position 1), -CH₂COOH (position 5) Lower lipophilicity than trifluoromethyl analogue; reduced steric bulk
Indomethacin C₁₉H₁₆ClNO₄ 357.79 -CH₂COOH (position 3), -Cl, -OCH₃ Potent anti-inflammatory; inhibits COX enzymes
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₆ClF₃N₃O₂ 292.63 -CF₃, -Cl, triazole ring Antitumor activity (NCI-H522 cells, GP = 68.09%); c-Met inhibitor

*Estimated based on structural analogs.

Key Observations:

  • Trifluoromethyl vs.
  • Comparison with NAA: The absence of -CF₃ in NAA results in lower molecular weight and distinct biological roles (e.g., plant growth regulation vs.

Toxicological and Environmental Considerations

  • Naphthalene Derivatives: Methylnaphthalenes and naphthalene itself are associated with respiratory toxicity and environmental persistence .
  • Biodegradation : Fluorinated compounds often exhibit slower degradation rates, necessitating specific studies on the environmental fate of this compound .

Biological Activity

1-(Trifluoromethyl)naphthalene-5-acetic acid (TFMNA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TFMNA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFMNA is characterized by a naphthalene ring with a trifluoromethyl group at the 1-position and an acetic acid moiety at the 5-position. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Pharmacological Activities

1. Anticancer Activity

Research has indicated that naphthalene derivatives, including TFMNA, exhibit anticancer properties. A study demonstrated that compounds with similar structures could induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism often involves cell cycle arrest and the induction of apoptosis through pathways involving caspases .

CompoundActivityMechanism
TFMNAAnticancerInduces apoptosis, cell cycle arrest
6aCytotoxicArrests cell cycle in S phase
8cCytotoxicInduces early and late apoptosis

2. Antimicrobial Activity

TFMNA has shown potential antimicrobial activity against various bacterial strains. Studies have highlighted that compounds with trifluoromethyl substitutions can enhance binding affinity to biological targets due to their unique electronic properties. This characteristic may contribute to the inhibition of bacterial growth, particularly against resistant strains such as MRSA .

The biological activity of TFMNA can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : TFMNA and its derivatives can inhibit cell proliferation by interfering with key regulatory pathways involved in the cell cycle.
  • Induction of Apoptosis : The presence of the trifluoromethyl group may enhance the compound's ability to trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanism : The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various naphthalene derivatives, TFMNA was found to significantly reduce cell viability in MDA-MB-231 cells. The treatment led to a marked increase in cells undergoing apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of TFMNA against Staphylococcus aureus and Enterococcus faecalis. Results indicated that TFMNA exhibited potent antibacterial effects, with minimal cytotoxicity observed in primary macrophage cultures, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Trifluoromethyl)naphthalene-5-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves trifluoromethylation of a naphthalene precursor followed by acetic acid functionalization. Key steps include:

  • Electrophilic trifluoromethylation : Use reagents like trifluoromethyl iodide with copper(I) iodide catalysis under inert conditions to introduce the -CF₃ group .
  • Carboxylic acid formation : Hydrolysis of intermediates (e.g., nitriles or esters) under acidic or basic conditions, as seen in analogous naphthalene acetic acid syntheses (e.g., H₂SO₄/MeOH reflux) .
  • Purification : Recrystallization from ethanol or chromatography for high-purity yields (>98%) .
    • Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., K₂CO₃ as a base in dichloroethane for improved selectivity) .

Q. What analytical techniques are most reliable for confirming the structural integrity of 1-(Trifluoromethyl)naphthalene-5-acetic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ ~ -60 ppm) and ¹H NMR for acetic acid proton signals (δ 3.5–4.0 ppm) .
  • HPLC/LCMS : Retention time analysis (e.g., 1.03 minutes under specific conditions) and mass spectrometry (m/z ~284 [M+H]⁺) for molecular weight confirmation .
  • Melting Point : Compare experimental values (e.g., 134–135°C) with literature data to assess purity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the environmental persistence and degradation pathways of 1-(Trifluoromethyl)naphthalene-5-acetic acid?

  • Methodological Answer :

  • Environmental Monitoring : Use gas chromatography-mass spectrometry (GC-MS) to detect the compound in air, water, and soil matrices, referencing protocols from naphthalene analog studies .
  • Degradation Studies : Conduct photolysis (UV exposure) and hydrolysis (pH-varied aqueous solutions) experiments, measuring half-lives and identifying byproducts via high-resolution MS .
  • Partitioning Analysis : Calculate log Kow (octanol-water coefficient) to predict bioaccumulation potential .

Q. How can contradictory toxicity data between in vitro and in vivo models for this compound be systematically addressed?

  • Methodological Answer :

  • Risk of Bias Mitigation : Apply standardized questionnaires (e.g., Table C-7 for animal studies) to assess dose randomization, allocation concealment, and outcome reporting .
  • Dose-Response Reconciliation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo equivalent doses .
  • Meta-Analysis : Aggregate data from grey literature (e.g., NIH RePORTER, TSCATS) to resolve discrepancies .

Q. What mechanistic strategies are effective in studying the interaction of 1-(Trifluoromethyl)naphthalene-5-acetic acid with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for targets like cyclooxygenase (COX) .
  • Molecular Docking : Employ software (e.g., AutoDock) to model interactions, leveraging the -CF₃ group’s hydrophobic effects in binding pockets .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in exposed cell lines, highlighting pathways like NF-κB or MAPK .

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